2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-yl acetate
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Overview
Description
2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate is an organic compound with a complex structure that includes a fluorophenyl group, a quinoline ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with an appropriate amine to form the quinoline ring. Finally, the acetate ester is introduced through esterification with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the quinoline ring can intercalate into DNA or interact with enzymes. The acetate ester may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate: This compound shares the fluorophenyl group and has a similar ester functionality but differs in the core structure.
1-(4-Fluorophenyl)-2-phenyl-ethanone: Another compound with a fluorophenyl group, but with a simpler structure and different functional groups.
Uniqueness
2-[(1E)-2-(4-Fluorophenyl)ethenyl]quinolin-8-yl acetate is unique due to its combination of a quinoline ring and an acetate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H14FNO2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
[2-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-8-yl] acetate |
InChI |
InChI=1S/C19H14FNO2/c1-13(22)23-18-4-2-3-15-8-12-17(21-19(15)18)11-7-14-5-9-16(20)10-6-14/h2-12H,1H3/b11-7+ |
InChI Key |
KIQGKSLFRYTHNJ-YRNVUSSQSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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